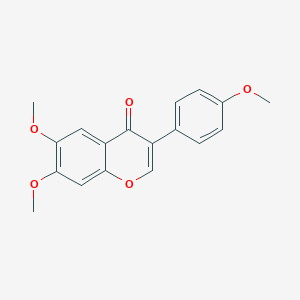

4',6,7-Trimethoxyisoflavone

概要

説明

4',6,7-トリメトキシイソフラボンは、抗菌作用と抗酸化作用で知られるフラボノイドの一種である天然のイソフラボンです . これはさまざまな植物に含まれており、特に肺線維症の文脈においてその潜在的な治療効果について研究されています .

2. 製法

合成経路と反応条件: 4',6,7-トリメトキシイソフラボンの合成は、通常、イソフラボン前駆体のメチル化を伴います。 効率的な方法の1つは、オドアチン誘導体の臭素化に続いて鈴木カップリング反応を行うことです . 主要なステップには、部位選択的臭素化とそれに続くアリールまたはアルキル基とのカップリングが含まれます。

工業生産方法: 4',6,7-トリメトキシイソフラボンの工業生産には、上記と同様の方法を使用した大規模合成が伴い、収量と純度が最適化されます。 連続フローリアクターと高度な精製技術の使用により、生産プロセスの効率とスケーラビリティを向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’,6,7-Trimethoxyisoflavone typically involves the methylation of isoflavone precursors. One efficient method includes the bromination of odoratine derivatives followed by a Suzuki coupling reaction . The key steps involve site-selective bromination and subsequent coupling with aryl or alkyl groups.

Industrial Production Methods: Industrial production of 4’,6,7-Trimethoxyisoflavone may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反応の分析

反応の種類: 4',6,7-トリメトキシイソフラボンは、以下を含むさまざまな化学反応を起こします。

酸化: キノンやその他の酸化生成物を形成するために酸化されます。

還元: 還元反応は、それをジヒドロ誘導体に変換できます。

置換: 特にメトキシ基で求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: メトキシドナトリウムやその他の求核剤などの試薬が、塩基性条件下で使用されます。

主要な生成物: これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、さまざまな置換イソフラボン、キノン、およびジヒドロ誘導体が含まれます .

科学的研究の応用

4',6,7-トリメトキシイソフラボンは、広範囲の科学研究に利用されています。

作用機序

4',6,7-トリメトキシイソフラボンの作用機序には、いくつかの分子標的と経路が含まれます。

抗酸化活性: 活性酸素種を捕捉し、酸化ストレスを軽減することで抗酸化作用を発揮します.

抗菌活性: 細胞プロセスを破壊することで、さまざまな細菌や真菌の増殖を阻害します.

線維症治療: Smadおよび非Smad形質転換成長因子ベータシグナル伝達カスケードの両方を阻害することで肺線維症を改善し、上皮間葉転換と細胞外マトリックスの蓄積を減少させます.

6. 類似化合物の比較

4',6,7-トリメトキシイソフラボンは、その特定の置換パターンと生物活性のために、イソフラボンの中でユニークです。 類似の化合物には以下が含まれます。

4',6,7-トリメトキシフラボン: 構造は似ていますが、イソフラボンコアがありません。

6,7-ジメトキシ-3-(4-メトキシフェニル)クロモン: 類似の置換パターンを持つ別のフラボノイドですが、コア構造が異なります.

4'-ヒドロキシ-5,7,2'-トリメトキシイソフラボン: 追加のヒドロキシル置換を持つ関連するイソフラボン.

これらの化合物はいくつかの生物活性を持っていますが、特定の効果と作用機序が異なり、4',6,7-トリメトキシイソフラボンのユニークな特性を強調しています。

類似化合物との比較

4’,6,7-Trimethoxyisoflavone is unique among isoflavones due to its specific substitution pattern and biological activities. Similar compounds include:

4’,6,7-Trimethoxyflavone: Similar in structure but lacks the isoflavone core.

6,7-Dimethoxy-3-(4-methoxyphenyl)chromone: Another flavonoid with similar substitution but different core structure.

4’-Hydroxy-5,7,2’-trimethoxyisoflavone: A related isoflavone with additional hydroxyl substitution.

These compounds share some biological activities but differ in their specific effects and mechanisms of action, highlighting the unique properties of 4’,6,7-Trimethoxyisoflavone.

生物活性

4',6,7-Trimethoxyisoflavone (TMF) is a naturally occurring isoflavone that has garnered attention for its diverse biological activities, particularly in the context of wound healing and cellular signaling. This article provides a comprehensive overview of the biological activity of TMF, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

TMF is classified as an isoflavonoid, a subgroup of flavonoids known for their significant biological effects. The chemical formula for TMF is , and it features three methoxy groups at the 4', 6, and 7 positions of the isoflavone backbone. This structural configuration is critical for its biological activity.

Wound Healing

One of the most studied aspects of TMF is its role in promoting wound healing. Research indicates that TMF enhances the migration of keratinocytes, which are essential for re-epithelialization during skin repair. A study demonstrated that TMF treatment increased the wound healing rate in HaCaT keratinocytes without affecting proliferation rates. The mechanism involves the activation of the NOX2 pathway, leading to increased reactive oxygen species (ROS) production, which facilitates collective cell migration and matrix metalloproteinase (MMP) activation .

Table 1: Effects of TMF on Wound Healing

| Parameter | Control Group | TMF Treatment |

|---|---|---|

| Wound Healing Rate | Baseline | Increased |

| Proliferation Rate | Normal | Unchanged |

| E-cadherin Levels | Low | Elevated |

| ROS Production | Low | High |

| MMP Activation | Low | High |

Synergistic Effects with Glycitin

TMF has been shown to act synergistically with glycitin, another soy-derived isoflavone. In vitro studies indicated that co-treatment with TMF and glycitin significantly enhanced the proliferation and migration of both keratinocytes and dermal fibroblasts. This synergistic effect was mediated through increased secretion of TGF-β, a cytokine crucial for tissue regeneration .

Case Study: In Vivo Wound Healing Model

In an excisional wound model using ICR mice, treatment with a 1:1 mixture of TMF and glycitin resulted in faster wound closure compared to controls. Mice treated with this combination showed improved tissue regeneration and reduced scarring after 14 days .

Antioxidant Activity

TMF also exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage in cells. This antioxidant activity may play a role in its overall therapeutic potential in various diseases linked to oxidative damage.

Other Biological Activities

Research has indicated additional biological activities associated with TMF:

- Antimicrobial Activity : TMF demonstrates inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Studies indicate that TMF may modulate inflammatory pathways, contributing to its therapeutic profile in inflammatory conditions .

特性

IUPAC Name |

6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXIOAVHEXKZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350937 | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798-61-8 | |

| Record name | 7-O-Methylafromosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=798-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4',6,7-Trimethoxyisoflavone?

A2: this compound (C18H16O5) crystallizes in the orthorhombic space group P212121 with unit cell parameters a=7.296 Å, b=13.099 Å, and c=15.754 Å, containing four molecules per unit cell (Z=4) []. The molecule adopts a non-planar conformation with a dihedral angle of -42.8° between the phenyl ring and the mean plane of the γ-pyrone moiety. The methoxy groups at C(7) and C(4') lie close to the planes of their respective rings, while the C(6) methoxy group is oriented out of the benzopyrone plane with a C(12)-O(4)-C(6)-C(5) torsion angle of -19.8° [].

Q2: How does the structure of this compound compare to other related isoflavones and how do these structural differences influence their activity?

A4: this compound is structurally similar to other isoflavones, differing in the number and position of methoxy groups. For example, compounds I and II from the Streptomyces study [] possess a hydroxyl group at the 8-position instead of a methoxy group, influencing their activity. Compound I exhibits both COMT and dopa decarboxylase inhibition, while compound II, despite also inhibiting both enzymes, shows hypotensive activity, unlike compound III (this compound) which only inhibits COMT []. These subtle structural changes highlight the importance of specific functional group substitutions in modulating biological activity and selectivity towards specific enzymes.

Q3: What are the potential applications of this compound based on its reported activities?

A5: While research on this compound is still ongoing, its specific inhibition of COMT [] makes it a potentially valuable compound for several applications. It could be investigated further as a lead compound for developing novel therapeutics for:

- Hypertension: The observed hypotensive effect of related isoflavones [] suggests a potential application for this compound in blood pressure regulation.

- Wound healing: Its potential role in promoting wound healing and anti-scarring activity [] warrants further investigation for applications in dermatology and regenerative medicine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。